molecular formula C21H21N3O6S B2971630 N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-40-3

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2971630
CAS No.: 923407-40-3
M. Wt: 443.47
InChI Key: KGSYARARGCCGQP-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. This can be achieved through a condensation reaction between an appropriate aniline derivative and a keto acid

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes requiring specific reactivity.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)acetamide

  • N-(1,3-dioxoisoindolin-4-yl)benzamide

  • N-(1,3-dioxoisoindolin-4-yl)butanamide

This comprehensive overview provides a detailed understanding of N-(1,3-dioxoisoindolin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-30-14-5-7-15(8-6-14)31(28,29)24-11-9-13(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSYARARGCCGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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